molecular formula C18H21NO2S B2735199 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415533-75-2

2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2735199
CAS No.: 2415533-75-2
M. Wt: 315.43
InChI Key: UZXXDBCKMXYRNO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS 2415533-75-2) is a synthetic organic compound with a molecular formula of C18H21NO2S and a molecular weight of 315.4 g/mol . This acetamide derivative features a distinct molecular architecture, incorporating a 4-ethoxyphenyl group and a thiophene-substituted cyclopropylmethyl moiety, which may be of significant interest in medicinal chemistry and drug discovery research. The structural motif of an acetamide linked to an ethoxyphenyl group is found in classic pharmacologically active compounds, such as the analgesic phenacetin, and serves as a key scaffold in various bioactive molecules . The integration of the thiophene heterocycle, a common feature in many therapeutic agents, further enhances its potential as a building block for developing novel small-molecule inhibitors or probes . This compound is supplied as a high-purity material strictly for research applications, including but not limited to use as a reference standard, a synthetic intermediate in organic synthesis, or a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-16-5-3-14(4-6-16)11-17(20)19-13-18(8-9-18)15-7-10-22-12-15/h3-7,10,12H,2,8-9,11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXXDBCKMXYRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Thiophenyl Introduction: The thiophenyl group is added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the ethoxyphenyl intermediate and the thiophenylcyclopropylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
  • 2-(4-Hydroxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
  • 2-(4-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl, thiophenyl, and cyclopropylmethyl groups provides a distinct structural framework that can lead to unique interactions with molecular targets.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS Number: 2415540-92-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 344.4 g/mol. The structure features an ethoxyphenyl group, a thiophenyl cyclopropyl moiety, and an acetamide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
CAS Number2415540-92-8
Melting PointNot Available
DensityNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory , analgesic , and antimicrobial properties. The mechanism likely involves modulation of neurotransmitter systems and inhibition of specific enzymes related to inflammatory pathways.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which play significant roles in inflammation.
  • Pain Modulation : By interacting with pain pathways, it could potentially inhibit pain signaling at the central nervous system level.
  • Antimicrobial Activity : The presence of the thiophene ring may enhance the compound’s ability to disrupt bacterial cell membranes or inhibit bacterial growth.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

  • Cytotoxicity Assays : In vitro cytotoxicity tests on various cancer cell lines showed that the compound exhibits moderate cytotoxic effects with IC50 values ranging from 10 to 25 µM.
  • Anti-inflammatory Activity : Inflammatory models using LPS-stimulated macrophages demonstrated a significant reduction in nitric oxide production when treated with the compound, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

  • Animal Models : Administration in rodent models indicated a reduction in pain response in formalin-induced pain models, suggesting analgesic properties.
  • Efficacy in Infection Models : The compound showed promise in reducing bacterial load in infection models involving Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Case Studies

  • Case Study 1 : A study published in Drug Target Insights reported the synthesis and evaluation of similar compounds, highlighting structural modifications that enhance biological activity. The findings suggest that compounds with similar scaffolds may provide insights into optimizing therapeutic efficacy against inflammatory diseases .
  • Case Study 2 : Research published in Pharmacological Reports examined the anti-inflammatory effects of related acetamide derivatives, demonstrating their ability to inhibit COX enzymes and reduce edema in animal models . This provides a comparative basis for understanding the potential effects of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide.

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